3-Hydroxy-N-phenylbutanamide

Description

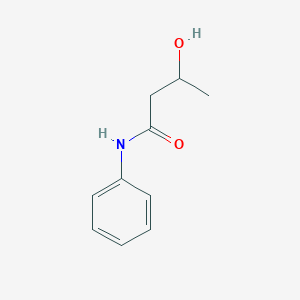

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUKTRRDHIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340398 | |

| Record name | 3-Hydroxy-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1954-91-2 | |

| Record name | 3-Hydroxy-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy N Phenylbutanamide

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a primary route for the synthesis of 3-Hydroxy-N-phenylbutanamide, particularly through the reduction of a β-keto amide precursor. This method is valued for its atom economy and the potential for high enantioselectivity.

The most direct precursor for this compound via reduction is N-phenylacetoacetamide, commonly known as acetoacetanilide (B1666496). lookchem.com The enantioselective reduction of the ketone group in acetoacetanilide yields the desired chiral hydroxy amide.

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of prochiral ketones. Specifically, chiral Ru-BINAP complexes, pioneered by Noyori, are successful systems for such transformations. rjpbcs.com In the context of producing this compound, a ruthenium catalyst complexed with a chiral ligand facilitates the transfer of hydrogen from a hydrogen source to the carbonyl group of acetoacetanilide. This process, often a transfer hydrogenation utilizing a hydrogen donor like formic acid or isopropanol, can proceed with high enantioselectivity through a dynamic kinetic resolution mechanism, yielding the desired stereoisomer. nih.govnih.gov The reaction typically involves the creation of two adjacent stereocenters in a single step. nih.gov

Table 1: Representative Results for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Carbonyls

| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehyde | anti-diol | 92:8 | >99% |

| Rh(III)-tethered Noyori-Ikariya type | 3-Formyl-chromone | cis-3-(hydroxymethyl)chroman-4-ol | 98:2 | >99% |

Biocatalysis offers an environmentally benign and economically viable alternative for synthesizing this compound. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones. rjpbcs.comresearchgate.net This method involves the reduction of acetoacetanilide at room temperature in an aqueous medium, making it a "green" process with a simple work-up. rjpbcs.com The enzymes within the yeast, primarily carbonyl reductases, facilitate the selective reduction of the carbonyl group. orgchemres.org The process yields optically active this compound in good yields and high enantiomeric excess. researchgate.net The yeast can be used in its free form (FBY) or immobilized (ImBY) on supports like alginate or polyurethane, with immobilization sometimes improving yields for less reactive substrates. researchgate.netresearchgate.net

Table 2: Biocatalytic Reduction of Acetoacetanilide using Saccharomyces cerevisiae

| Catalyst Form | Yield | Enantiomeric Excess (ee) |

| Free Baker's Yeast (FBY) | 75-90% | >81% |

| Immobilized Baker's Yeast (ImBY) | 75-90% | >81% |

Source: researchgate.net

Copper-Catalyzed Conjugate Addition Strategies

An alternative synthetic route involves the formation of the carbon backbone via a conjugate addition reaction. However, α,β-unsaturated amides are known for their low reactivity in such additions, presenting a significant challenge. researchgate.netchinesechemsoc.org

To overcome the low reactivity of α,β-unsaturated amides like crotonanilide, highly active catalytic systems are required. Copper-catalyzed systems have been developed for the asymmetric 1,4-addition of nucleophiles to these substrates. researchgate.netchemrxiv.org For the synthesis of this compound, a key strategy involves the copper-catalyzed conjugate addition of a boron-containing nucleophile to an α,β-unsaturated amide. This reaction, known as hydroboration, can be directed by the amide's carbonyl group. rsc.org The use of a chiral ligand complexed with the copper catalyst allows for the enantioselective formation of a boron intermediate.

Following the copper-catalyzed conjugate addition of a boron reagent, the resulting carbon-boron bond in the intermediate product is transformed into a carbon-hydroxyl group. This is typically achieved through an oxidative workup. rsc.org The crude boronate ester intermediate is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) in the presence of an aqueous base like sodium hydroxide (B78521) (NaOH). rsc.org This oxidation step proceeds under mild conditions and stereospecifically converts the C-B bond to a C-OH bond, yielding the final this compound product. Alternatively, reagents like sodium perborate (B1237305) (NaBO₃) can also be used for this transformation. chemrxiv.org This two-step sequence—conjugate borylation followed by oxidation—provides an effective pathway to the target β-hydroxy amide from an unsaturated precursor.

Non-Catalytic and Classical Synthetic Routes

The classical synthesis of this compound typically involves a two-step process beginning with a condensation reaction to form a keto-amide precursor, followed by a selective reduction of the ketone functionality.

Condensation Reactions

A primary route to the synthesis of the precursor for this compound is the condensation reaction between aniline (B41778) and ethyl acetoacetate (B1235776). chula.ac.th This reaction is generally performed at elevated temperatures to drive the formation of the intermediate, 3-oxo-N-phenylbutanamide (acetoacetanilide). chula.ac.th In a typical procedure, equimolar amounts of aniline and ethyl acetoacetate are heated together. chula.ac.th The reaction mixture is then processed, often by recrystallization from a suitable solvent like toluene, to yield the solid product. chula.ac.th For instance, a reported synthesis achieved an 80% yield of 3-oxo-N-phenylbutanamide as a white crystalline solid by heating the reactants, followed by recrystallization. chula.ac.th This precursor, containing a β-keto group relative to the amide nitrogen, is the key substrate for the subsequent reduction step.

Table 1: Synthesis of 3-oxo-N-phenylbutanamide via Condensation

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethyl acetoacetate | 3-oxo-N-phenylbutanamide | 80% | chula.ac.th |

Reduction with Stoichiometric Reducing Agents (e.g., Lithium Aluminum Hydride)

The conversion of 3-oxo-N-phenylbutanamide to this compound requires the chemoselective reduction of the ketone carbonyl group without affecting the amide functionality. This presents a significant chemical challenge, as many powerful reducing agents can reduce both functional groups.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. harvard.edu Its high reactivity makes it generally unsuitable for the selective reduction of a ketone in the presence of an amide, as it would likely lead to the over-reduction of the amide group to an amine. harvard.edursc.org

More controlled reduction is necessary. While the direct, selective reduction of 3-oxo-N-phenylbutanamide using a stoichiometric agent is not extensively detailed in the provided context, analogous chemoselective reductions of α-keto amides offer insight. rsc.org For such transformations, milder hydridic reducing agents are preferred. Sodium borohydride (B1222165) (NaBH₄), often in combination with additives like cerium(III) chloride (the Luche reduction), is a standard choice for the selective reduction of ketones in the presence of less reactive carbonyls like esters and amides. harvard.edu The application of such a selective reagent would be the classical approach to transform 3-oxo-N-phenylbutanamide into the desired this compound.

Kinetic Resolution for Enantiopure this compound

Accessing enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required. Non-enzymatic kinetic resolution provides an effective pathway to separate the enantiomers of the racemic mixture.

Non-Enzymatic Kinetic Resolution with Chiral Metal Catalysts (e.g., Copper(II) Triflate and Chiral Oxazoline Ligands)

A notable method for the kinetic resolution of racemic (DL)-3-Hydroxy-N-phenylbutanamide involves enantioselective acylation catalyzed by a chiral copper(II) complex. researchgate.net Specifically, the combination of copper(II) triflate (Cu(OTf)₂) and a chiral bis(oxazoline) ligand, (R,R)-PhBox (2,2'-isopropylidenebis(4-phenyl-2-oxazoline)), has proven effective. researchgate.net

In this process, the chiral copper catalyst preferentially acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. researchgate.net The reaction typically uses an acylating agent, such as benzoyl chloride (BzCl), in the presence of a base. researchgate.net The differing reaction rates for the two enantiomers allow for their separation. The S-enantiomer is selectively benzoylated, yielding (S)-3-benzoyloxy-N-phenylbutanamide, while the R-enantiomer is recovered largely unreacted. researchgate.net This method has demonstrated good to high selectivities for a range of 3-hydroxyalkanamides. researchgate.net

Optimized Reaction Conditions for Selective Acylation in Kinetic Resolution Processes

The efficiency and selectivity of the kinetic resolution are highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the solvent, base, and temperature to maximize the enantiomeric excess (ee) of both the acylated product and the recovered starting material. researchgate.net

For the kinetic resolution of DL-3-Hydroxy-N-phenylbutanamide, a systematic screening of solvents was performed. researchgate.net Ethyl acetate (B1210297) (EtOAc) was identified as the optimal solvent, providing a good balance of reactivity and enantioselectivity compared to others like chloroform (B151607) (CHCl₃) or diethyl ether (Et₂O). researchgate.net The reaction is typically conducted at room temperature. researchgate.net The use of potassium carbonate (K₂CO₃) as a base was also found to be effective. researchgate.net

Under these optimized conditions—using Cu(OTf)₂, (R,R)-PhBox, benzoyl chloride, and potassium carbonate in ethyl acetate at room temperature—the kinetic resolution of DL-3-Hydroxy-N-phenylbutanamide proceeded with a selectivity factor (s) of 17. researchgate.net This resulted in the formation of the (S)-benzoylated product with 79% ee and the recovery of the (R)-alcohol with 66% ee at approximately 46% conversion. researchgate.net The selectivity was found to be influenced by substituents on the phenyl ring of the butanamide substrate. researchgate.net

Table 2: Kinetic Resolution of DL-3-Hydroxy-N-phenylbutanamide Derivatives (DL-6) via Asymmetric Benzoylation researchgate.net

| Substrate | Product | Time (h) | Yield (%) of Product | ee (%) of Product | Yield (%) of Recovered SM | ee (%) of Recovered SM | Selectivity (s) |

|---|---|---|---|---|---|---|---|

| 6a (N-phenyl) | 7a | 2 | 46 | 79 | 54 | 66 | 17 |

| 6b (N-4-Cl-phenyl) | 7b | 2 | 46 | 79 | 54 | 66 | 17 |

| 6c (N-4-Me-phenyl) | 7c | 3 | 44 | 88 | 56 | 73 | 34 |

| 6d (N-3,5-diMe-phenyl) | 7d | 24 | 47 | 78 | 53 | 65 | 16 |

| 6h (N-benzyl, C3-Ph) | 7h | 12 | 37 | 84 | 53 | 60 | 21 |

Reaction conditions: Substrate (0.5 mmol), Cu(OTf)₂ (0.05 mmol), (R,R)-PhBox (0.05 mmol), BzCl (0.25 mmol), K₂CO₃ (0.5 mmol), EtOAc (2.0 mL) at room temperature.

Chemical Reactivity and Derivatization Pathways of 3 Hydroxy N Phenylbutanamide

Reactions Involving the Amide Functionality

The amide group in 3-Hydroxy-N-phenylbutanamide, while generally stable, possesses distinct chemical characteristics that allow for specific transformations.

Acid-Base Characteristics and Protonation States

The amide functionality is a cornerstone in chemistry and biology. thieme-connect.de Generally, amides are considered neutral compounds but can exhibit weak basicity. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, which makes the nitrogen less basic and the oxygen more basic.

Under strongly acidic conditions, the carbonyl oxygen of the amide can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, in the presence of a strong base, the N-H proton can be removed to form an amido anion. libretexts.org

Transformations at the Hydroxyl Group

The secondary hydroxyl group is a key site for various chemical modifications, including substitution and oxidation reactions.

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group (-OH) is a poor leaving group, and its direct substitution is generally not feasible. libretexts.orglibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or by protonation in a strong acid to form -OH2+, which can leave as a water molecule. libretexts.orgnih.gov

Common strategies for hydroxyl group substitution applicable to this compound include:

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to replace the hydroxyl group with a chlorine atom. libretexts.org

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives under acidic catalysis to form esters in a process known as Fischer esterification. libretexts.org

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base converts the alcohol into a sulfonate ester, an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov

Oxidation Pathways of the Secondary Alcohol

As a secondary alcohol, the hydroxyl group in this compound can be oxidized to form the corresponding ketone, N-phenyl-3-oxobutanamide. libretexts.org A variety of oxidizing agents can accomplish this transformation. libretexts.orgambeed.com

The choice of oxidant is crucial for achieving high selectivity and yield. Common reagents for the oxidation of secondary alcohols include:

Chromium-based reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. libretexts.orgnptel.ac.in

Other oxidizing agents: Potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also capable of oxidizing secondary alcohols. libretexts.org More modern and milder methods often employ reagents like Dess-Martin periodinane or procedures based on Swern or Moffatt oxidation. A variety of catalytic systems, including those based on ruthenium or cerium, have also been developed for the selective oxidation of secondary alcohols. organic-chemistry.org

| Oxidizing Agent Class | Specific Reagent(s) | Typical Product | Reference |

|---|---|---|---|

| Chromium-Based | Chromic Acid (Jones Reagent), PCC, PDC | Ketone (N-phenyl-3-oxobutanamide) | libretexts.orgnptel.ac.in |

| Manganese-Based | Potassium Permanganate (KMnO₄) | Ketone (N-phenyl-3-oxobutanamide) | libretexts.org |

| Hypervalent Iodine | Dess-Martin Periodinane | Ketone (N-phenyl-3-oxobutanamide) | |

| Catalytic Systems | Ruthenium, Cerium-based catalysts | Ketone (N-phenyl-3-oxobutanamide) | organic-chemistry.org |

Derivatization for Advanced Chemical Structures

The dual functionality of this compound makes it an excellent precursor for the synthesis of more complex molecules, such as specialized ligands for catalysis.

Synthesis of Bifunctional Amido-Phosphinite Ligands via Phosphinylation

A significant application of this compound is in the synthesis of chiral ligands for asymmetric catalysis. Research has shown that enantiomerically pure this compound can be synthesized by the hydrogenation of acetoacetanilide (B1666496) using optically active ruthenium catalysts, achieving high enantioselectivity (ee >95%). researchgate.netresearchgate.net

The resulting chiral alcohol can then undergo direct phosphinylation of its hydroxyl group. This reaction is typically carried out using a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base to neutralize the HCl byproduct. This transformation yields a novel bifunctional amido-phosphinite ligand. researchgate.netresearchgate.net These ligands, which contain both a soft phosphorus donor and a hard amide group, can be coordinated to metal centers like ruthenium to form complexes used in various catalytic applications. researchgate.netresearchgate.net

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Chlorodiphenylphosphine (Ph₂PCl) | Bifunctional Amido-Phosphinite Ligand | Derivatization of the hydroxyl group | researchgate.netresearchgate.net |

Formation of Organotrifluoroborate Derivatives for Cross-Coupling Applications

The conversion of this compound and its derivatives into organotrifluoroborate salts represents a significant pathway for enhancing their utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Organotrifluoroborates are valued for their stability to air and moisture, which contrasts with the often-sensitive nature of their boronic acid and boronate ester counterparts. nih.govnih.gov This stability allows for easier handling and storage, and they can often be used in near stoichiometric amounts in reactions, reducing waste. nih.gov

Research into the synthesis of enantioenriched secondary potassium β-trifluoroboratoamides has demonstrated a robust method for preparing these valuable synthetic intermediates. nih.gov Specifically, the potassium salt of (R)-N-phenyl-3-(trifluoroborato)butanamide can be synthesized and subsequently utilized in Suzuki-Miyaura cross-coupling reactions. nih.gov This transformation is significant as it provides a route to β-arylated amides, which are important structural motifs in various biologically active compounds. nih.govfrontierspecialtychemicals.com

The synthesis of these β-trifluoroboratoamides can be achieved through methods such as the copper-catalyzed 1,4-addition of diboron (B99234) reagents to α,β-unsaturated amides. nih.gov These methods are advantageous for their efficiency and the high enantiomeric ratios that can be achieved. nih.gov

Once formed, these enantioenriched potassium β-trifluoroboratoamides serve as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides. nih.gov A key advantage of this approach is the complete stereochemical fidelity observed in the cross-coupling process, meaning the stereochemistry of the starting β-trifluoroboratoamide is retained in the final product. nih.gov This is attributed to a transmetalation step that proceeds through an SE2 mechanism via an open transition state. nih.gov

The utility of this methodology has been demonstrated through the successful coupling of potassium (R)-N-phenyl-3-(trifluoroborato)butanamide with various electrophiles, including heteroaryl chlorides such as 3-chloropyridine (B48278) and chloroquinolines, to produce the corresponding β-arylated amide products in good yields. nih.gov

The following table summarizes the research findings for the cross-coupling of a representative organotrifluoroborate derivative of this compound:

| Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Chloropyridine | Pd(OAc)2 | SPhos | K2CO3 | t-BuOH/H2O | 100 | 52 |

| 4-Chloro-2,6-dimethylpyridine | Pd(OAc)2 | SPhos | K2CO3 | t-BuOH/H2O | 100 | 79 |

| 2-Chloroquinoline | Pd(OAc)2 | SPhos | K2CO3 | t-BuOH/H2O | 100 | 56 |

| N-Boc-5-chloroindole | Pd(OAc)2 | SPhos | K2CO3 | t-BuOH/H2O | 100 | 43 |

| Data derived from studies on the cross-coupling of potassium (R)-N-phenyl-3-(trifluoroborato)butanamide. nih.gov |

This derivatization and subsequent cross-coupling represent a powerful strategy for the stereospecific synthesis of complex, enantioenriched β-arylated amides from precursors related to this compound.

Stereochemical Control and Enantiomeric Purity in 3 Hydroxy N Phenylbutanamide Synthesis

Asymmetric Induction in Catalytic Processes

The creation of a chiral center during a reaction from a prochiral substrate is a fundamental strategy for producing enantiomerically enriched compounds. In the context of 3-Hydroxy-N-phenylbutanamide, this is most commonly achieved through the asymmetric reduction of the prochiral precursor, N-phenyl-3-oxobutanamide. Catalytic methods, particularly those employing transition metals complexed with chiral ligands, are paramount in this endeavor.

Ligand-Controlled Enantioselectivity in Metal-Catalyzed Systems

The enantioselectivity of a metal-catalyzed reaction is often dictated by the chiral ligand coordinated to the metal center. This ligand creates a chiral environment around the catalytic site, influencing the trajectory of the substrate's approach and favoring the formation of one enantiomer over the other. Ruthenium-based catalysts, in particular, have been extensively studied for the asymmetric hydrogenation and transfer hydrogenation of β-keto esters and amides.

While specific studies detailing the ligand-controlled enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous β-ketoamides. For instance, the dynamic kinetic resolution of various α-alkyl-substituted β-ketoamides via asymmetric transfer hydrogenation has been shown to be highly efficient. researchgate.net In these systems, ruthenium catalysts bearing ligands such as a pentafluorobenzenesulfonyl-diaminopentane (DPEN) derivative have demonstrated high diastereo- and enantioselectivities. researchgate.net The choice of ligand is critical; for example, atropisomeric diphosphine ligands like BINAP and its derivatives, when complexed with ruthenium, are known to be highly effective for the asymmetric hydrogenation of a wide range of ketones and β-keto esters. nih.govmdma.ch The steric and electronic properties of the chiral ligand govern the stereochemical outcome of the reduction of the ketone functionality in the N-phenyl-3-oxobutanamide precursor.

Diastereoselective Synthetic Strategies

When a molecule contains two or more stereocenters, controlling the relative configuration between them becomes a critical synthetic challenge. For this compound, which has two chiral centers, diastereoselective strategies are necessary to produce either the syn or anti diastereomer preferentially.

One of the most powerful methods for establishing the stereochemical relationship between the hydroxyl and the adjacent stereocenter is the aldol reaction. While specific diastereoselective syntheses of this compound via this route are not prominently reported, the general principles are well-established. The reaction of a chiral enolate derived from an N-phenylacetamide derivative with an appropriate electrophile can lead to the formation of β-hydroxy amides with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions is influenced by the geometry of the enolate (E or Z) and the nature of the chiral auxiliary or catalyst employed.

Furthermore, the asymmetric transfer hydrogenation of α-alkyl-substituted β-ketoamides often proceeds with high diastereoselectivity, typically favoring the syn product. researchgate.net This diastereoselectivity arises from the facial selectivity of the hydride attack on the carbonyl group, which is directed by the chiral catalyst and influenced by the existing stereocenter at the α-position.

Principles of Kinetic Versus Dynamic Kinetic Resolution in Amidic Substrates

Resolution techniques are employed to separate enantiomers from a racemic mixture. In the context of this compound, both kinetic and dynamic kinetic resolution represent powerful strategies for obtaining enantiomerically pure material.

Kinetic Resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.

A notable example of this approach is the nonenzymatic kinetic resolution of racemic this compound through benzoylation, as reported by Onomura and colleagues. This method utilizes a chiral copper(II) catalyst complexed with a bis(oxazoline) ligand, specifically (R,R)-PhBox. The catalyst selectively promotes the benzoylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of this resolution is highly dependent on the reaction conditions, including the choice of base and solvent.

| Entry | Base (equiv.) | Solvent | Time (h) | Yield of (S)-7a (%) | ee of (S)-7a (%) | Yield of (R)-6a (%) | ee of (R)-6a (%) | Selectivity (s) |

| 1 | Et3N (1.0) | CH2Cl2 | 12 | 43 | 86 | 45 | 82 | 27 |

| 2 | i-Pr2NEt (1.0) | CH2Cl2 | 12 | 47 | 86 | 48 | 80 | 27 |

| 3 | 2,6-Lutidine (1.0) | CH2Cl2 | 12 | 47 | 88 | 51 | 82 | 34 |

| 4 | K2CO3 (1.0) | CH2Cl2 | 12 | 46 | 90 | 50 | 83 | 42 |

| 5 | K2CO3 (1.0) | THF | 12 | 45 | 84 | 45 | 70 | 21 |

| 6 | K2CO3 (1.0) | Toluene | 12 | 45 | 86 | 45 | 73 | 27 |

| 7 | K2CO3 (1.0) | CH3CN | 12 | 45 | 84 | 44 | 70 | 21 |

Table 1: Kinetic Resolution of DL-3-Hydroxy-N-phenylbutanamide (DL-6a) via Asymmetric Benzoylation. Data sourced from research by Onomura et al.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This requires a catalyst for the resolution and a compatible catalyst or conditions for the racemization of the starting material.

While the direct application of DKR to this compound itself is not widely reported, the DKR of related α-substituted β-ketoamides is a well-established and powerful strategy. researchgate.netmdpi.com This process typically involves the asymmetric hydrogenation or transfer hydrogenation of a racemic β-ketoamide. A ruthenium catalyst with a chiral ligand reduces one enantiomer selectively, while a base or the catalyst itself facilitates the rapid epimerization (racemization) of the α-stereocenter of the unreacted ketoamide. This allows for the conversion of the entire starting material into the desired syn- or anti-β-hydroxy amide with high diastereo- and enantioselectivity. researchgate.net The principles demonstrated in these systems are directly applicable to the potential dynamic kinetic resolution of a suitable precursor to enantiopure this compound.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Organic Syntheses

Chiral β-hydroxy amides, such as 3-Hydroxy-N-phenylbutanamide, are highly prized as versatile building blocks in multistep synthetic sequences. uniovi.es The value of these compounds lies in their ability to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity and function. The enantiomerically pure forms of this compound can be reliably produced through methods like the biocatalytic reduction of the precursor acetoacetanilide (B1666496) using baker's yeast (Saccharomyces cerevisiae) or through asymmetric hydrogenation using chiral ruthenium catalysts, which can yield the product with high enantioselectivity (ee >95%). researchgate.netresearchgate.net

Once obtained in an enantiomerically pure form, the hydroxyl and amide functionalities can be further manipulated. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the amide bond can be hydrolyzed or participate in further coupling reactions. This dual functionality makes it a versatile synthon for creating a variety of complex organic structures. uniovi.es Chiral building blocks like this compound are fundamental components for driving research in stereoselective organic synthesis. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound An interactive table with key data for the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| CAS Number | 1954-91-2 | nih.gov |

| Canonical SMILES | CC(CC(=O)NC1=CC=CC=C1)O | nih.gov |

| InChIKey | MARUKTRRDHIKNY-UHFFFAOYSA-N | nih.gov |

Precursor for Catalytic Ligands in Asymmetric Transformations

A significant application of this compound is its use as a precursor in the synthesis of chiral ligands for asymmetric catalysis. uniovi.es Asymmetric catalysis is a powerful tool that utilizes small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. The efficiency and selectivity of these catalysts are highly dependent on the structure of the chiral ligand.

Research has demonstrated that enantiomerically pure this compound can be directly converted into a new bifunctional amido-phosphinite ligand. researchgate.net This transformation is achieved through the direct phosphinylation of the hydroxyl group with a reagent such as chlorodiphenylphosphine (B86185). researchgate.net The resulting ligand possesses both a phosphorus atom and an amide moiety, which can coordinate effectively to a metal center, such as ruthenium or rhodium. researchgate.netresearchgate.net These metal-ligand complexes have been successfully employed as catalysts in asymmetric hydrogenation and transfer hydrogenation reactions, achieving high conversions and excellent enantioselectivities (up to 97% ee) in the reduction of various ketones. researchgate.net The development of such ligands from accessible chiral precursors like this compound is crucial for expanding the toolbox of catalysts available for asymmetric synthesis. researchgate.net

Table 2: Transformation of this compound into a Chiral Ligand This table outlines the synthetic step from the building block to a functional catalytic ligand.

| Starting Material | Reaction | Product Class | Application | Reference |

|---|---|---|---|---|

| (R)- or (S)-3-Hydroxy-N-phenylbutanamide | Direct phosphinylation with chlorodiphenylphosphine | Bifunctional Amido-Phosphinite Ligand | Coordination to Ruthenium (Ru) centers for asymmetric catalysis | researchgate.net |

Intermediate in the Construction of Complex Pharmaceutical Scaffolds

The structural core of this compound makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly those with pharmaceutical relevance. Many biologically active compounds and pharmaceutical drugs are chiral, and their therapeutic effects are often dependent on a single enantiomer. researchgate.net

The precursor to this compound, 3-oxo-N-phenylbutanamide (acetoacetanilide), is a well-known starting material for constructing heterocyclic scaffolds like quinolones. chula.ac.thrsc.org Quinolone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. rsc.org By employing the asymmetric hydrogenation of acetoacetanilide to produce enantiopure this compound, chemists can introduce a key stereocenter early in the synthetic route. researchgate.net This chiral intermediate can then be cyclized or further elaborated to create complex, enantiomerically pure pharmaceutical scaffolds, a critical step in modern drug discovery. rug.nl The use of such chiral β-hydroxy amides as intermediates is a key strategy for accessing therapeutically important molecules. uniovi.esnih.gov

Advanced Analytical and Spectroscopic Methodologies for 3 Hydroxy N Phenylbutanamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Hydroxy-N-phenylbutanamide. ethernet.edu.et Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity within the molecule.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different protons in the molecule. For instance, the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The protons on the butanamide backbone, including the methyl group, the methylene (B1212753) group, and the methine proton attached to the hydroxyl-bearing carbon, each exhibit distinct chemical shifts and coupling patterns. These patterns are invaluable for confirming the compound's structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The spectrum of this compound will show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, and the carbons of the butanamide chain. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon will have a characteristic downfield shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.10-7.53 (m) chula.ac.th | 120.15, 124.54, 128.94, 137.46 chula.ac.th |

| NH | 9.13 (s) chula.ac.th | - |

| CH(OH) | 4.65 (t) wiley-vch.de | 78.5 wiley-vch.de |

| CH₂ | 3.31 (d), 3.58 (d) wiley-vch.de | 40.2 wiley-vch.de |

| CH₃ | 2.30 (s) chula.ac.th | 31.15 chula.ac.th |

| C=O | - | 163.50, 173.5 chula.ac.thwiley-vch.de |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (ee). heraldopenaccess.us Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers. The biological activity of these enantiomers can differ significantly, making the determination of optical purity essential.

For enantiomeric excess determination, chiral HPLC is employed. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The separated enantiomers are then detected, typically by a UV detector, and the area under each peak is proportional to the concentration of that enantiomer. heraldopenaccess.us The enantiomeric excess is then calculated from the relative peak areas. heraldopenaccess.us Different chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H), are effective for resolving the enantiomers of hydroxy amides. rsc.org

In addition to chiral separations, reversed-phase HPLC is routinely used for purity assessment. This method separates the target compound from any impurities based on differences in polarity. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com By analyzing the chromatogram, the percentage purity of the this compound sample can be determined.

Table 2: Example HPLC Conditions for Enantiomeric Excess Determination of a Chiral Amide

| Parameter | Condition | Reference |

| Column | Daicel Chiralcel OD-H | rsc.org |

| Mobile Phase | n-hexane:i-PrOH (85:15) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 254 nm | rsc.org |

| Column Temperature | 35 °C | rsc.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. springernature.com For this compound, obtaining a single crystal of sufficient quality allows for the precise mapping of atomic positions in the solid state. This technique provides unambiguous proof of the relative and absolute configuration of the chiral center. springernature.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk This pattern is then used to construct an electron density map of the molecule, from which the positions of all atoms can be determined. soton.ac.uk For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths. soton.ac.uk

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides a detailed picture of the molecule's conformation in the crystalline state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Table 3: Illustrative Crystallographic Data for a β-hydroxy Lactam Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wiley-vch.de |

| Space Group | P2₁ | wiley-vch.de |

| Unit Cell Dimensions (a, b, c) | a = X Å, b = Y Å, c = Z Å | wiley-vch.de |

| Unit Cell Angles (α, β, γ) | α = 90°, β = X°, γ = 90° | wiley-vch.de |

| Wavelength | 0.71073 Å | wiley-vch.de |

Note: The table illustrates the type of data obtained from an X-ray crystallographic analysis. Specific values are dependent on the crystal being analyzed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring the progress of chemical reactions and for conducting preliminary purity assessments of this compound. libretexts.org This method relies on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). ualberta.ca

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material and, if available, an authentic sample of the product. ualberta.ca As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. libretexts.org The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. ualberta.ca

For preliminary purity checks, a single spot on the TLC plate in multiple solvent systems suggests a relatively pure compound. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org

Table 4: Typical TLC Parameters for Analysis of Organic Compounds

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F₂₅₄ | sigmaaldrich.com |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 70:30) | sigmaaldrich.com |

| Visualization | UV light (254 nm) or chemical staining | ualberta.ca |

| Rf Value | Dependent on compound polarity and solvent system | libretexts.org |

Computational and Theoretical Investigations of 3 Hydroxy N Phenylbutanamide

Molecular Structure Optimization and Conformational Analysis

Computational methods are pivotal in determining the most stable three-dimensional arrangement of 3-Hydroxy-N-phenylbutanamide. The process begins with molecular structure optimization, where the geometry of the molecule is adjusted to find the lowest energy conformation, also known as the global minimum.

Conformational Analysis:

The flexibility of the butanamide chain and the rotation around the amide bond and the phenyl group lead to several possible conformers. Conformational analysis of this compound typically involves scanning the potential energy surface by systematically rotating key dihedral angles. For instance, the rotation around the C-N bond of the amide group and the C-C bonds of the butyl chain are critical. In the crystal structure of related compounds like N-(4-ethoxyphenyl)-3-hydroxybutanamide, the molecule often adopts an extended conformation. Intermolecular hydrogen bonding plays a significant role in stabilizing the crystal packing. For similar β-ketoamides, intramolecular hydrogen bonding is crucial for stabilizing specific tautomeric forms.

Density Functional Theory (DFT) methods, particularly with the B3LYP functional and a suitable basis set such as 6-311++G(d,p), are commonly employed to accurately calculate the energies of these different conformations. researchgate.net The results of such an analysis would typically yield a set of low-energy conformers, their relative energies, and their populations at a given temperature, as illustrated in the hypothetical data table below.

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° | 60° | 0.00 | 75.3 |

| 2 | 0° | 60° | 1.25 | 15.1 |

| 3 | 180° | 180° | 2.10 | 5.8 |

| 4 | 0° | 180° | 3.50 | 3.8 |

Note: The data in this table is illustrative and based on typical computational results for similar molecules.

Quantum Chemical Studies of Reactivity and Reaction Mechanisms

Quantum chemical calculations provide a deep understanding of the reactivity of this compound by examining its electronic structure.

Reactivity Descriptors:

Key reactivity descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge ( χ2/(2η) ).

These descriptors can be calculated using DFT, and they help in predicting the sites of electrophilic and nucleophilic attack. For instance, in related hydroxamic acid derivatives, nucleophilic and electrophilic attacks have been predicted to be focused on specific functional groups based on such calculations. ajchem-a.com

Reaction Mechanisms:

Computational studies can also elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions. For example, the synthesis of N-substituted 3-hydroxybutanamides can be achieved through various amidation techniques, and computational modeling can help in understanding the preference for a particular reaction pathway.

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules, such as catalysts or solvent molecules, is essential for predicting its behavior in different chemical environments.

Interaction with Catalytic Species:

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools to study the interaction of this compound with a catalyst. These methods can predict the binding mode and the binding affinity of the molecule to the active site of a catalyst. For instance, in studies of related compounds, molecular docking has been used to understand the interactions with enzyme receptors. ajchem-a.com The binding energy can be calculated using equations that consider the energies of the complex, the protein (catalyst), and the ligand. researchgate.net

Solvation Effects:

The conformation and reactivity of this compound can be significantly influenced by the solvent. Computational models can simulate the solvent environment either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. These models help in understanding how hydrogen bonding and other intermolecular forces with the solvent affect the stability of different conformers and the energy barriers of reactions.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -0.21 |

| HOMO-LUMO Gap | 6.33 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 0.21 |

| Electronegativity (χ) | 3.375 |

| Chemical Hardness (η) | 3.165 |

| Global Electrophilicity Index (ω) | 1.80 |

Note: The data in this table is illustrative and based on typical computational results for similar molecules.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-N-phenylbutanamide, and how can purity be ensured?

Methodological Answer: this compound can be synthesized through:

- Acylation of aniline derivatives : Reacting phenylamine with 3-hydroxybutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Hydroxylation of 3-oxo-N-phenylbutanamide : Reduction of the ketone group using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Q. Purity Assurance :

Q. Key Considerations :

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer :

- X-ray crystallography : Resolve the molecular geometry. For related N-phenyl amides, monoclinic systems (e.g., space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° are reported .

- NMR spectroscopy :

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .

Q. What analytical methods are recommended for detecting impurities in this compound?

Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 60:40) to separate impurities .

- GC-MS : Identify volatile by-products (e.g., unreacted aniline) with electron ionization (EI) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 193.0735 for [M+H]⁺) .

Q. Common Impurities :

- Residual 3-oxo-N-phenylbutanamide (if reduction is incomplete).

- Diacylated by-products (mitigated by stoichiometric control) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer : Discrepancies often arise from:

- Varied assay conditions : Standardize dose-response curves (e.g., IC₅₀ values) across cell lines or enzymatic assays .

- Structural analogs : Compare with 3-oxo-N-phenylbutanamide, which lacks hydroxyl group bioactivity .

- Receptor binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., inflammatory receptors) .

Example : If one study reports antimicrobial activity while another does not, validate using standardized MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and E. coli .

Q. What computational approaches predict the interactions of this compound with biological targets?

Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., cyclooxygenase-2). Prioritize docking scores ≤ -7.0 kcal/mol .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability of hydrogen bonds between the hydroxyl group and active-site residues .

- QSAR modeling : Corrogate substituent effects (e.g., hydroxyl vs. ketone) on bioactivity using datasets from analogs .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Methodological Answer :

Q. Scale-Up Considerations :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction Time | 4 hrs | 6 hrs (due to cooling limitations) |

| Yield | 85% | 78% |

| Purity (HPLC) | 99% | 97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.